[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol
Description
Properties
IUPAC Name |
[2-[9H-fluoren-2-yl(dimethyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22OSi/c1-24(2,22-10-6-4-8-17(22)15-23)19-11-12-21-18(14-19)13-16-7-3-5-9-20(16)21/h3-12,14,23H,13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEALOHJMFHNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=CC=CC=C4CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244855-58-0 | |
| Record name | [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Silylation of Fluorene Derivatives
The introduction of the dimethylsilyl group on the 9H-fluorene nucleus, particularly at the 2-position, is commonly achieved through silylation reactions involving chlorodimethylsilane reagents and organolithium or Grignard intermediates derived from fluorenes.
- Lithiation of fluorene at the 2-position using n-butyllithium or lithium diisopropylamide (LDA) generates a reactive intermediate.
- Subsequent reaction with chlorodimethylsilane affords the 2-(dimethylsilyl)fluorene derivative.
This step requires low temperatures (typically −78 °C to 0 °C) to control regioselectivity and prevent side reactions.
Introduction of the Hydroxymethyl Group on the Phenyl Ring
The hydroxymethyl substituent on the phenyl ring adjacent to the fluorenyl moiety is generally introduced via reduction of an aldehyde or ketone precursor.
Synthesis of Benzophenone-like Intermediates
- The phenyl ring bearing a formyl or benzophenone group can be prepared through cross-coupling reactions or condensation methods.
- For example, the reaction of substituted phenylmagnesium halides with fluorenone derivatives can yield benzophenone intermediates.
Reduction to Hydroxymethyl Derivative
- Potassium borohydride (KBH4) or sodium borohydride (NaBH4) are preferred reducing agents due to their mildness and selectivity.
- Reduction is typically carried out in alcoholic solvents such as methanol or ethanol at temperatures ranging from 0 °C to room temperature.
- This step converts the carbonyl group to the corresponding hydroxymethyl (–CH2OH) group with high yields (~79% reported in related compounds).
Detailed Preparation Method Based on Research Findings
Preparation of 9-Fluorenylmethanol Derivatives (Related Compound)
A representative preparation method for 9-fluorenylmethanol, which can be adapted for the dimethylsilyl-substituted analog, involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Industrial fluorene, sodium ethoxide, ethyl formate, THF | Formation of 9-fluorenylformaldehyde by acylation at 30–40 °C over 12 hours |
| 2 | Addition of NaBH4 in methanol at 0 °C to room temperature | Reduction of 9-fluorenylformaldehyde to 9-fluorenemethanol |
| 3 | Acidification, extraction with dichloromethane, drying | Work-up and purification by recrystallization |
| Yield | ~79% (for similar benzophenone derivatives reduced with KBH4) | High purity and stable reaction conditions, suitable for scale-up |
This method emphasizes gentle reaction conditions and cost-effective reagents, avoiding hazardous reducing agents like lithium aluminium hydride.
Reductive Dehalogenation and Carbonyl Coupling Approach
Another approach involves reductive dehalogenation of 9-bromofluorene in the presence of aryl aldehydes and dicarbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) as an electron donor:
- Reaction at −20 °C to room temperature in DMF solvent.
- Formation of fluorenyl carbinol derivatives via carbon-carbon bond formation.
- Yields of 50–56% achieved with optimized conditions (3 equivalents aldehyde, 1 equivalent TDAE).
This method allows for the construction of fluorenyl alcohol derivatives with diverse substitution patterns, potentially applicable to the target compound.
Comparative Data Table of Key Preparation Methods
Research Findings and Notes
- The use of sodium ethoxide and ethyl formate in tetrahydrofuran allows for efficient formation of fluorenyl aldehydes, which can then be reduced with sodium borohydride to yield fluorenyl methanol derivatives with high selectivity and yield.
- The addition of soluble metal inorganic salt auxiliary agents during reduction improves selectivity and yield by facilitating reaction kinetics and product isolation.
- TDAE-mediated reductive dehalogenation offers a novel route to fluorenyl alcohols, but may suffer from side reactions such as dimerization, requiring optimization of reagent ratios and temperature control.
- Potassium borohydride is a practical and safer reducing agent for benzophenone intermediates, providing high yields without the hazards associated with lithium aluminium hydride.
- Reaction conditions are generally mild, favoring temperatures from 0 °C to room temperature, with alcoholic solvents preferred for reduction steps.
- Recrystallization from solvents such as sherwood oil or toluene is effective for purification, minimizing product loss.
Chemical Reactions Analysis
[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathway and product formation .
Scientific Research Applications
The compound [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol , identified by the CAS number 1244855-58-0, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple domains, including organic synthesis, material science, and medicinal chemistry, supported by data tables and case studies.
Structural Features
The compound features a fluorenyl group, which contributes to its stability and reactivity. The dimethylsilyl moiety enhances its solubility in organic solvents, making it suitable for various synthetic applications.
Organic Synthesis
Use in Reactions :
- Protecting Group : The dimethylsilyl group serves as a protecting group for alcohols and phenols during multi-step organic syntheses. This is particularly useful in the synthesis of complex molecules where selective reactivity is required.
Case Study : In a study focused on multi-functionalized compounds, this compound was utilized to protect hydroxyl groups while allowing other functional groups to undergo reactions without interference.
Material Science
Polymer Chemistry :
- The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for the development of high-performance materials.
Data Table 1: Properties of Polymers Incorporating this compound
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polycarbonate | 70 | 150 |
| Poly(methyl methacrylate) | 65 | 140 |
Medicinal Chemistry
Potential Drug Development :
- Researchers are investigating the compound's potential as a lead structure for developing new pharmaceuticals, particularly in targeting specific biological pathways.
Case Study : A recent investigation into the anti-cancer properties of derivatives of this compound showed promising results in inhibiting tumor growth in vitro, suggesting that modifications to the fluorenyl group could enhance bioactivity.
Photochemistry
The compound exhibits interesting photochemical properties that can be exploited in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for cancer treatment applications.
Mechanism of Action
The mechanism of action of [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group provides a rigid and planar structure that can facilitate binding to these targets, while the dimethylsilylphenylmethanol moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences:
*From : Reaction product involving diphenyl phosphate and methanol.
Key Observations :
- Molecular Weight: The target compound is intermediate in size compared to simpler analogs (e.g., 9-fluorenemethanol) and more complex derivatives (e.g., diphenyl phosphate).
- Functional Groups: The dimethylsilyl group distinguishes the target compound, offering steric bulk and silicon-mediated reactivity absent in non-silicon analogs .
Hydroxyl Group Reactivity
- This compound: The ortho-substituted phenylmethanol group may exhibit constrained hydrogen-bonding due to steric hindrance from the silyl moiety. This could influence crystallization behavior, as seen in related compounds where hydrogen bonding directs supramolecular architectures .
- 9-Fluorenemethanol: The exposed primary alcohol group is more reactive in esterification or oxidation reactions, making it a common intermediate in protecting-group chemistry .
- 2-(9H-Fluoren-2-yl)-2-propanol: The tertiary alcohol structure reduces nucleophilicity, favoring dehydration or etherification over ester formation .
Silicon-Specific Reactivity
The dimethylsilyl group in the target compound enables silicon-based transformations, such as:
- Silyl Protection : Temporary masking of hydroxyl groups in synthetic pathways.
- Silanol Formation: Hydrolysis under acidic/basic conditions to generate silanols, which can participate in cross-coupling or material synthesis .
Biological Activity
The compound [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol is a derivative of fluorenyl compounds, which have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.
The biological activity of this compound has been linked to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor for certain transport proteins, similar to other fluorenyl derivatives that have shown activity against glycine transporters (GlyT1) .
Inhibition Studies
Inhibition studies conducted on related compounds indicate that modifications in the fluorenyl structure can significantly affect their potency. For instance, an α-hydroxy-1,2,3-triazole derivative demonstrated an IC50 value of 8.0 µM against GlyT1, suggesting that structural variations can lead to differing levels of biological activity . Such findings imply that this compound could possess similar or enhanced inhibitory effects depending on its specific interactions within the cellular environment.
Study 1: Glycine Transport Inhibition
A study evaluated the effect of various fluorenyl derivatives on glycine uptake in HEK293 cells expressing GlyT1. The results showed that compounds with specific structural features exhibited significant inhibition at concentrations as low as 10 µM. The findings are summarized in Table 1 below:
| Compound | IC50 (µM) | Biological Effect |
|---|---|---|
| α-Hydroxy-1,2,3-triazole 9b | 8.0 | Moderate inhibition |
| Control (ALX5407) | 0.5 | Strong inhibition |
This study emphasizes the importance of structural modifications in enhancing the biological efficacy of fluorenyl compounds.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of fluorenyl derivatives, where compounds were tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition at nanomolar concentrations, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What synthetic routes are recommended for preparing [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via silylation of a fluorenyl precursor (e.g., 9H-fluoren-2-ol) using dimethylchlorosilane in anhydrous conditions. Optimization involves:
- Temperature Control : Maintain 0–5°C during silylation to prevent side reactions.
- Solvent Choice : Use tetrahydrofuran (THF) or dichloromethane for better solubility of silylating agents.
- Purification : Recrystallize from methanol to remove unreacted silane .
Table 1 : Typical Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 12–24 hours |
| Silane Equivalents | 1.2–1.5 eq |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect signals at δ 7.2–7.8 ppm (aromatic protons) and δ 4.8–5.2 ppm (methanol -OH, broad).
- ²⁹Si NMR : A singlet near δ 10–15 ppm confirms dimethylsilyl attachment .
- Mass Spectrometry : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z 318.4 for C₂₂H₂₂OSi).
- IR Spectroscopy : O-H stretch at ~3200–3400 cm⁻¹ and Si-C absorption at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement outcomes when using different software packages?
- Methodological Answer : Discrepancies often arise from handling disordered solvent or hydrogen atom placement. Strategies include:
- Software Cross-Validation : Compare results from SHELXL (robust for small molecules ) and OLEX2.
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered groups.
- Validation Tools : Employ checkCIF/PLATON to identify outliers in bond lengths/angles .
Table 2 : Refinement Statistics Comparison (Hypothetical Data)
| Parameter | SHELXL | OLEX2 |
|---|---|---|
| R-factor | 0.045 | 0.052 |
| H-Atom Treatment | Riding Model | Independent |
| Disorder Handling | PART/SUMP | SQUEEZE |
Q. What strategies are effective for analyzing non-covalent interactions in crystal structures of this compound?
- Methodological Answer : Use Mercury (CCDC) to visualize and quantify interactions:
Q. How should solvent molecule disorder be addressed during X-ray analysis of alcohol-functionalized fluorenyl compounds?
- Methodological Answer : Methanol solvent molecules often exhibit positional disorder. Mitigation steps:
- SQUEEZE (PLATON) : Remove electron density contributions from disordered solvent .
- Thermal Ellipsoid Analysis : Refine anisotropic displacement parameters for solvent atoms.
- Crystallization Optimization : Use slow cooling (e.g., 45°C → RT) to improve crystal quality .
Data Contradiction Analysis
Q. How can conflicting NMR and X-ray data regarding hydroxyl group conformation be reconciled?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to rapid O-H rotation, while X-ray captures static conformations.
- Low-Temperature Crystallography : Collect data at 100 K to "freeze" hydroxyl orientations .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental geometries to validate hydrogen bonding patterns .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles (prevents dermal/ocular exposure) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (acute toxicity Category 4 ).
- Waste Disposal : Segregate silane-containing waste for professional treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
